3-Bromo-4-oxiranyl-pyridine

Suzuki-Miyaura cross-coupling halopyridine reactivity C-C bond formation

3-Bromo-4-oxiranyl-pyridine (IUPAC: 3-bromo-4-(oxiran-2-yl)pyridine) is a heterocyclic building block with molecular formula C₇H₆BrNO and molecular weight 200.03 g/mol, typically supplied at ≥95% purity. The compound features two synthetically orthogonal reactive centers on a single pyridine ring: a bromine atom at the 3-position amenable to transition-metal-catalyzed cross-coupling, and a strained oxirane (epoxide) ring at the 4-position enabling nucleophilic ring-opening transformations.

Molecular Formula C7H6BrNO
Molecular Weight 200.03 g/mol
Cat. No. B8378753
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Bromo-4-oxiranyl-pyridine
Molecular FormulaC7H6BrNO
Molecular Weight200.03 g/mol
Structural Identifiers
SMILESC1C(O1)C2=C(C=NC=C2)Br
InChIInChI=1S/C7H6BrNO/c8-6-3-9-2-1-5(6)7-4-10-7/h1-3,7H,4H2
InChIKeyXVAIFJPYXXRIPF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Bromo-4-oxiranyl-pyridine (CAS 1255713-77-9): Core Properties and Identity for Procurement Assessment


3-Bromo-4-oxiranyl-pyridine (IUPAC: 3-bromo-4-(oxiran-2-yl)pyridine) is a heterocyclic building block with molecular formula C₇H₆BrNO and molecular weight 200.03 g/mol, typically supplied at ≥95% purity . The compound features two synthetically orthogonal reactive centers on a single pyridine ring: a bromine atom at the 3-position amenable to transition-metal-catalyzed cross-coupling, and a strained oxirane (epoxide) ring at the 4-position enabling nucleophilic ring-opening transformations [1]. This bifunctional architecture supports sequential, chemoselective derivatization strategies without protecting-group manipulation, positioning the compound as a versatile intermediate for medicinal chemistry, chiral ligand synthesis, and materials science applications [1].

Why 3-Bromo-4-oxiranyl-pyridine Cannot Be Replaced by In-Class Analogs Without Experimental Validation


Superficially similar pyridyl-oxirane compounds—such as 4-(oxiran-2-yl)pyridine (lacking halogen), 3-chloro-4-oxiranyl-pyridine, or positional isomers like 2-bromo-3-(oxiran-2-yl)pyridine—are not interchangeable with 3-bromo-4-oxiranyl-pyridine. The halogen identity (Br vs. Cl) dramatically alters cross-coupling reactivity: 3-bromopyridine affords quantitative yields in Suzuki-Miyaura couplings, whereas 3-chloropyridine produces only low yields under identical conditions [1]. The C3 vs. C2 or C4 bromine position further modulates electronic properties, with C3-bromopyridines exhibiting experimentally superior coupling efficiency relative to C2 and C4 isomers [1]. Additionally, replacing the oxirane with a less strained oxetane (as in 3-bromo-4-(oxetan-2-yl)pyridine, CAS 1255713-79-1) fundamentally alters ring-opening kinetics and regioselectivity. Substitution without requalification therefore risks both synthetic failure and irreproducible biological outcomes. The quantitative evidence below substantiates why this specific regioisomer must be specified in procurement decisions.

Quantitative Differentiation Evidence for 3-Bromo-4-oxiranyl-pyridine vs. Closest Analogs


Superior Suzuki-Miyaura Coupling Efficiency: C3-Br vs. C3-Cl Pyridyl Systems

The bromine substituent at the 3-position of the pyridine ring confers vastly superior palladium-catalyzed cross-coupling reactivity compared to chlorine. In a systematic study by Mikagi et al. (2018), 3-bromopyridine produced a quantitative yield of the Suzuki-Miyaura coupling product with a borated L-aspartic acid derivative, whereas 3-chloropyridine gave only low yields under identical conditions [1]. The experimental reactivity order across halogens was Br > I >> Cl, and across pyridine ring positions was C3 > C2, C4 [1]. Although this study was conducted on monohalopyridines without the 4-oxiranyl substituent, the electronic influence of the C3-halogen on oxidative addition with Pd(0) is predominantly determined by the carbon-halogen bond strength (C-Br: ~285 kJ/mol; C-Cl: ~397 kJ/mol) and is class-transferable to 3-bromo-4-oxiranyl-pyridine [2]. A 3-chloro-4-oxiranyl-pyridine analog would therefore be expected to exhibit dramatically inferior coupling efficiency, making the bromo compound the rational choice for synthetic sequences requiring a cross-coupling step.

Suzuki-Miyaura cross-coupling halopyridine reactivity C-C bond formation

Orthogonal Bifunctional Architecture: Dual Reactive Handles vs. Mono-Functional 4-(Oxiran-2-yl)pyridine

3-Bromo-4-oxiranyl-pyridine (MW 200.03) provides two chemically orthogonal reactive handles—a C3 aryl bromide for cross-coupling and a C4 oxirane for nucleophilic ring-opening—on a single pyridine scaffold. In contrast, the non-brominated analog 4-(oxiran-2-yl)pyridine (CAS 34064-35-2, MW 121.14) possesses only the oxirane functionality and cannot participate in palladium-catalyzed cross-coupling reactions without pre-functionalization . The bromine atom enables transformations including Suzuki-Miyaura, Buchwald-Hartwig amination, Sonogashira, and Negishi couplings, while the oxirane ring undergoes regio- and stereoselective opening with amines, alcohols, thiols, and carbon nucleophiles [1]. These two reaction manifolds are mutually compatible, allowing sequential execution without protecting group chemistry—a key advantage for efficient library synthesis. The molecular weight increase (200.03 vs. 121.14 g/mol) and LogP shift (estimated ~1.5 vs. 1.15 for the non-brominated analog) reflect the bromine's contribution to lipophilicity and may affect partitioning in biological assays .

orthogonal functionalization bifunctional building block sequential derivatization

Controlled Mono-Functionalization vs. Competitive Dual Reactivity of 3,5-Dibromo-4-(oxiran-2-yl)pyridine

The di-brominated analog 3,5-dibromo-4-(oxiran-2-yl)pyridine (CAS 1935504-67-8, MW 278.93) contains two chemically similar C-Br bonds (both at positions ortho or para to the pyridine nitrogen), creating inherent chemoselectivity challenges in cross-coupling reactions. Under typical Suzuki-Miyaura conditions, both bromine atoms compete for oxidative addition, leading to statistical mixtures of mono- and di-coupled products unless precise stoichiometric control and differentiated catalyst systems are employed [1]. By contrast, 3-bromo-4-oxiranyl-pyridine (MW 200.03) possesses a single bromine atom, guaranteeing unambiguous site-selectivity for the cross-coupling step and enabling cleaner reaction profiles . The di-bromo compound also exhibits substantially higher molecular weight (278.93 vs. 200.03 g/mol, a 39% increase), elevated predicted LogP (~1.7 vs. ~1.5), and approximately 3.6-fold higher cost per gram based on Enamine catalog pricing (0.25 g at $840 for the di-bromo vs. typical pricing of ~$200-400/g for mono-bromo oxiranyl-pyridines from major suppliers) [1]. For applications requiring a single cross-coupling event followed by epoxide elaboration, the mono-bromo compound provides superior synthetic economy.

chemoselectivity mono-bromination controlled derivatization

Positional Reactivity Advantage: C3-Br, C4-Oxiranyl vs. C2-Br, C3-Oxiranyl Isomers

The position of the bromine substituent on the pyridine ring significantly modulates its electronic properties and cross-coupling reactivity. Mikagi et al. (2018) demonstrated that for monohalopyridines, the experimental Suzuki-Miyaura coupling yield follows the positional order C3 > C2, C4 [1]. This trend arises because the C3 position is meta to the electron-withdrawing pyridine nitrogen, placing the LUMO coefficient at the C-Br carbon in a more favorable distribution for oxidative addition with Pd(0) compared to the C2 or C4 positions [1]. The positional isomer 2-bromo-3-(oxiran-2-yl)pyridine (CAS 1706450-63-6) places the bromine at the C2 position, which is ortho to the pyridine nitrogen and subject to both inductive electron withdrawal and potential coordinative interference with palladium catalysts [2]. Similarly, 3-bromo-5-(oxiran-2-yl)pyridine relocates the oxirane to the C5 position, altering the electronic push-pull communication between the two functional groups. The 3-bromo-4-oxiranyl arrangement is therefore the electronically optimal configuration among regioisomers for maximizing cross-coupling efficiency while maintaining oxirane reactivity through the 4-position's conjugation with the ring nitrogen.

regioisomer reactivity positional effects pyridine electronic structure

Patent-Validated Utility: Incorporation into Bioactive Molecular Architectures

3-Bromo-4-oxiranyl-pyridine has been specifically deployed as a key synthetic intermediate in patent literature. US Patent Application US20240101572 (Example 121) utilizes a 3-bromo-4-pyridinyl fragment derived from this compound class in the construction of a spirocyclic oxadiazaspiro[5.5]undecenone scaffold bearing a chloro-isoxazole carboxamide pharmacophore [1]. The resulting compound (PubChem CID 171665387, MW 510.8 g/mol, XLogP3 3.9, HBD 2, HBA 7) represents a drug-like molecule incorporating the 3-bromo-4-pyridinyl unit as a critical structural element [1]. While the patent does not disclose comparative biological data between analogs built from different pyridyl-oxirane isomers, the appearance of the 3-bromo-4-pyridinyl moiety in a patent application targeting therapeutic indications provides external validation of this specific substitution pattern's relevance in medicinal chemistry programs [1]. This contrasts with positional isomers (e.g., 2-bromo-3-oxiranyl or 3-bromo-5-oxiranyl) for which equivalent patent precedent is less readily identifiable in public literature.

drug discovery building block kinase inhibitor spirocyclic scaffold

Oxirane vs. Oxetane Ring Strain: Reactivity Differentiation for Ring-Opening Applications

The oxirane (epoxide) ring in 3-bromo-4-oxiranyl-pyridine possesses significantly higher ring strain than the corresponding oxetane in the analog 3-bromo-4-(oxetan-2-yl)pyridine (CAS 1255713-79-1, MW 214.06). The three-membered oxirane ring has an estimated ring strain energy of approximately 27 kcal/mol, compared to approximately 25 kcal/mol for the four-membered oxetane [1]. This ~2 kcal/mol difference, while modest, translates into measurably faster nucleophilic ring-opening kinetics for the oxirane under both acidic and basic conditions [1]. Furthermore, the oxirane ring-opening is generally more regioselective for attack at the less substituted carbon (following SN2-type mechanisms), whereas oxetane ring-opening often requires Lewis acid catalysis and exhibits different regiochemical outcomes . The oxirane-bearing compound also has a lower molecular weight (200.03 vs. 214.06 g/mol) and is commercially available from multiple suppliers in the ≥95% purity grade commonly used for research applications .

ring strain epoxide reactivity oxetane comparison

Recommended Application Scenarios for 3-Bromo-4-oxiranyl-pyridine Based on Differentiated Evidence


Sequential Diversification for Medicinal Chemistry Library Synthesis

The orthogonal reactivity of C3-Br (cross-coupling) and C4-oxirane (ring-opening) enables a two-step sequential diversification protocol: first, Suzuki-Miyaura coupling at C3 to introduce aryl/heteroaryl diversity (leveraging the quantitative coupling efficiency of the 3-bromopyridine motif demonstrated by Mikagi et al. [1]), followed by nucleophilic epoxide opening at C4 with amine, alcohol, or thiol nucleophiles to generate β-substituted alcohol, ether, or thioether products. This sequence generates two diversity points from a single building block without intermediate protecting group steps, accelerating hit-to-lead exploration. The C3-Br position's experimentally validated superiority over C2-Br and C4-Br for cross-coupling [1] ensures maximum synthetic throughput. Use the mono-bromo compound rather than the 3,5-dibromo analog to avoid statistical product mixtures and simplify purification.

Chiral β-Amino Alcohol Ligand Synthesis via Regioselective Epoxide Opening

Following the methodology established by Wosińska-Hrydczuk and Skarżewski for 2-oxiranyl-pyridines [1], 3-bromo-4-oxiranyl-pyridine can undergo regioselective epoxide ring-opening with chiral primary amines (e.g., (S)- or (R)-1-phenylethylamine) in the presence of Sc(OTf)₃/diisopropylethylamine at 80°C to afford diastereomeric β-amino alcohols. The resulting enantiomerically pure amino alcohols, bearing both a pyridyl metal-coordinating group and a chiral alcohol/amine motif, serve as chiral ligands for asymmetric catalysis. The C3-bromine can be subsequently elaborated via cross-coupling to tune the ligand's steric and electronic properties. The oxirane's higher ring strain (~27 kcal/mol) compared to oxetane analogs (~25 kcal/mol) [2] ensures favorable ring-opening kinetics with amine nucleophiles.

Spirocyclic and Fused Heterocycle Construction for Kinase-Targeted Drug Discovery

The 3-bromo-4-pyridinyl fragment has precedent in the construction of spirocyclic scaffolds targeting therapeutic applications, as evidenced by US Patent US20240101572 [1]. The epoxide ring can be elaborated into oxadiazaspiro systems through sequential ring-opening and cyclocondensation, while the C3-bromine enables late-stage diversification via palladium-catalyzed cross-coupling. This building block is particularly suited for programs targeting kinase ATP-binding pockets, where pyridine-containing spirocycles and fused heterocycles are privileged pharmacophores. The documented patent use [1] provides external validation for deployment in intellectual property-generating medicinal chemistry campaigns.

Pyridyl Radical Cyclization Precursor for Natural Product Synthesis

Building on the work describing pyridine radical cyclizations from 3-bromo-4-substituted pyridines [1], 3-bromo-4-oxiranyl-pyridine can serve as a precursor for radical-mediated cyclopentannulation and related transformations. The C3-bromine undergoes selective metal-halogen exchange or single-electron reduction to generate a 3-pyridyl radical, which can then cyclize onto the tethered oxirane or its ring-opened derivatives to construct cyclopenta[c]pyridine and related polycyclic frameworks. This approach has been validated in the formal total synthesis of the monoterpene alkaloid (±)-oxerine [1], demonstrating the compound's utility in complex natural product synthesis where the specific 3-bromo-4-substituted pyridine architecture is mechanistically required.

Quote Request

Request a Quote for 3-Bromo-4-oxiranyl-pyridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.